MS645 -

MS645

Catalog Number: EVT-2897953
CAS Number:
Molecular Formula: C48H54Cl2N10O2S2
Molecular Weight: 938.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MS645 is a small molecule compound that functions as a potent inhibitor of bromodomain-containing proteins, specifically targeting the bromodomain 1 of the bromodomain and extraterminal domain family. It has gained attention for its role in inhibiting the proliferation of triple-negative breast cancer cells and its potential applications in targeted protein degradation therapies. The compound is characterized by a unique structural configuration that allows it to effectively bind to its target proteins, influencing their activity and stability.

Source

MS645 was developed as part of a series of bivalent inhibitors designed to target bromodomain proteins. Its synthesis and biological activity have been documented in various scientific publications, highlighting its effectiveness against specific cancer cell lines and its mechanism of action involving protein-protein interactions.

Classification

MS645 is classified under small molecule inhibitors, specifically within the category of bromodomain inhibitors. These compounds are often utilized in research for their ability to modulate protein interactions and signaling pathways.

Synthesis Analysis

Methods

The synthesis of MS645 involves a multi-step chemical process that includes the formation of key intermediates followed by coupling reactions to achieve the final structure. The synthesis typically employs techniques such as:

  • Azirine/Oxazolone method: This method is used for constructing peptide-based scaffolds, which can be modified to create diverse inhibitors like MS645.
  • Coupling reactions: These reactions are essential for linking different molecular fragments together, forming the final compound.

Technical Details

The synthetic route includes:

  1. Formation of azirine derivatives from amino acids.
  2. Coupling of these derivatives with other molecular units using standard organic chemistry techniques such as chromatography for purification.
  3. Characterization of the final product through spectroscopic methods (NMR, mass spectrometry) to confirm its structure.
Molecular Structure Analysis

Structure

MS645 features a thienodiazepine core linked by a 10-carbon alkyl chain to a chlorophenyl group. The molecular structure facilitates binding through hydrophobic interactions and hydrogen bonding with target proteins.

Data

Crystallographic studies reveal that MS645 binds in a 1:1 stoichiometric manner with bromodomain 1, forming significant interactions that stabilize the complex. The structural data indicate that MS645's rigid configuration contributes to its potency as an inhibitor by maintaining optimal distances between functional groups necessary for interaction with the binding site.

Chemical Reactions Analysis

Reactions

MS645 undergoes several key interactions upon binding to bromodomain proteins:

  • Hydrogen Bonding: The compound forms hydrogen bonds with critical residues in the bromodomain, which are essential for maintaining the structural integrity of the protein.
  • Hydrophobic Interactions: The thienodiazepine core engages in hydrophobic interactions that enhance binding affinity.

Technical Details

Studies have shown that mutations at specific amino acid positions within the bromodomain can significantly reduce MS645's binding affinity, indicating the importance of these interactions in its mechanism of action.

Mechanism of Action

Process

The primary mechanism by which MS645 exerts its effects involves:

  1. Competitive Inhibition: MS645 competes with acetylated histones for binding to bromodomains, effectively blocking their recognition and subsequent signaling pathways.
  2. Induced Proximity: By binding to two bromodomains simultaneously, MS645 can facilitate targeted degradation of specific proteins via E3 ubiquitin ligases.

Data

Experimental results demonstrate that MS645 leads to significant changes in cellular signaling pathways associated with cancer cell proliferation and survival, underscoring its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 500 g/mol.
  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: MS645 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

MS645 has significant implications in various fields:

  • Cancer Research: It serves as a tool compound for studying the role of bromodomains in cancer progression, particularly in triple-negative breast cancer.
  • Drug Development: Its mechanism as a bivalent inhibitor positions it as a candidate for developing new therapeutic agents aimed at targeted protein degradation.
  • Biochemical Studies: Researchers utilize MS645 to explore protein-protein interactions and signaling pathways influenced by bromodomain activity.
Introduction to BET Bromodomain Inhibition in Oncogenesis

Role of BRD4 in Transcriptional Regulation and Cancer Pathogenesis

BRD4, a member of the bromodomain and extraterminal (BET) protein family, functions as a master transcriptional regulator by binding acetylated lysine residues on histone tails via its tandem bromodomains (BD1 and BD2). This interaction facilitates RNA polymerase II (Pol II)-dependent transcription elongation through recruitment of the positive transcription elongation factor b (P-TEFb) complex and mediator proteins (MED1) to super-enhancers of oncogenes like MYC, BCL2, and FOSL1 [2] [10]. In cancer, BRD4 becomes dysregulated, leading to pathological overexpression of proliferation and anti-apoptotic genes. Triple-negative breast cancer (TNBC) exemplifies this dependency, where BRD4-driven transcription of E2F1-3 genes promotes unchecked cell cycle progression and tumor growth [1] [7]. The BET family’s conservation of bromodomain structure—comprising four α-helices (αZ, αA, αB, αC) forming a hydrophobic acetyl-lysine binding pocket—makes it a compelling target for pharmacological disruption [2] [9].

Table 1: Key Oncogenic Pathways Regulated by BRD4

Target GenesBiological FunctionCancer Relevance
c-MYCCell proliferationHematologic malignancies, solid tumors
E2F1-3Cell cycle progressionTriple-negative breast cancer
BCL2Anti-apoptosisLymphoma, leukemia
FOSL1MetastasisNon-small cell lung cancer

Evolution of BET Inhibitors: From Monovalent to Bivalent Targeting Strategies

Early BET inhibitors (e.g., JQ1, I-BET) employed monovalent strategies to block individual bromodomains. These compounds competitively inhibit acetyl-lysine binding through a conserved asparagine residue in the BD pocket, displacing BRD4 from chromatin [2] [10]. However, monovalent inhibitors exhibit limitations:

  • Transient suppression: Incomplete disruption of BRD4-protein interactions due to residual BD activity [3].
  • Off-target effects: Cross-reactivity with non-BET bromodomain-containing proteins (BCPs) like ATAD2 or CBP/p300 [9].
  • Therapeutic resistance: Compensatory upregulation of parallel transcriptional pathways (e.g., EGR1-septin axis) [7].

Bivalent inhibitors represent a structural evolution to overcome these challenges. These compounds feature dual pharmacophores connected by a linker, enabling simultaneous engagement of both BD1 and BD2 domains. This spatial constraint induces synergistic conformational changes in BRD4, leading to prolonged chromatin dissociation and enhanced suppression of transcriptional complexes [3] [6]. MS645 exemplifies this class—a thienodiazepine-based bivalent inhibitor with picomolar affinity for BRD4’s tandem bromodomains (Ki = 18.4 nM) [6]. Unlike degraders (e.g., ARV-771), which eliminate BRD4 protein but trigger compensatory EGR1 activation, bivalent inhibitors sustain transcriptional repression without inducing resistance mechanisms [1] [7].

Table 2: Evolution of BET Inhibitor Chemotypes

GenerationMechanismRepresentative AgentsKey Advantages
MonovalentSingle BD inhibitionJQ1, I-BET762Broad preclinical activity
DegradersProteolysis-targeting chimeraARV-771, dBET1Complete BRD4 elimination
BivalentDual BD inhibitionMS645Sustained activity, reduced resistance

Properties

Product Name

MS645

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide

Molecular Formula

C48H54Cl2N10O2S2

Molecular Weight

938.0 g/mol

InChI

InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m0/s1

InChI Key

VFGPQYYCEGAFLY-UWXQCODUSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C

Solubility

not available

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.